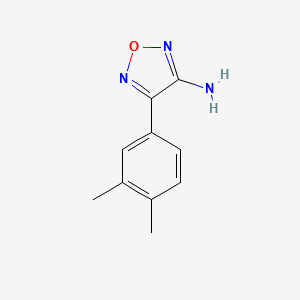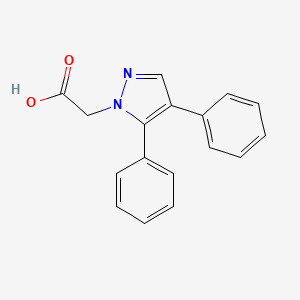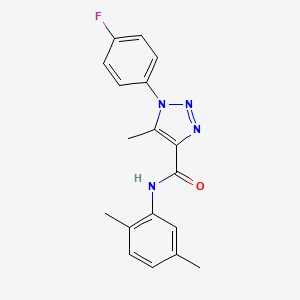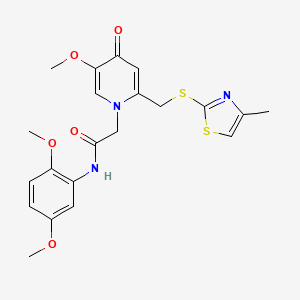![molecular formula C14H13N3O2 B2885899 2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 92742-09-1](/img/structure/B2885899.png)
2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as 2-Imidazol-1-ylpropylisoindole-1,3-dione or IPD) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry. IPD has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-proliferative properties. In addition, IPD has been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a potential biomarker.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of compounds related to "2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione" involves strategic reactions combining N-(bromomethyl)phthalimide and imidazole, yielding structures stabilized by weak intermolecular interactions and π–π interactions, demonstrating the compound's potential for further chemical modification and application in various fields (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Another study emphasizes the stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, indicating high yields and stereoselectivities. This highlights the compound's versatility and potential for creating a variety of chemically and structurally diverse derivatives (A. Katritzky, Yongjiang Xu, H. He, & P. Steel, 2001).
Biological Applications and Potential
Research into N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones explores their biological properties as both thromboxane synthetase inhibitors and potential antihypertensive agents. The study identifies specific derivatives that exhibit strong activity, shedding light on the compound's therapeutic potential (J. Press, W. B. Wright, P. Chan, J. Marsico, M. Haug, J. Tauber, & A. S. Tomcufcik, 1986).
The green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives in aqueous medium presents an environmentally friendly approach to obtaining these compounds. This method's diastereoselectivity and high yields further underscore the compound's applicability in creating biologically active derivatives (Nadia Bouzayani, Jamil Kraїem, S. Marque, Y. Kacem, A. Carlin-Sinclair, J. Marrot, & B. B. Hassine, 2018).
Advanced Materials and Sensing Applications
A study on the synthesis of fused multifunctionalized isoindole-1,3-diones through a domino reaction showcases the compound's potential in creating advanced materials with intricate structures. This approach highlights its utility in designing materials with specific functionalities (Qiong Hu, Lidong Li, Fei Yin, Hao Zhang, Yadong Hu, Baohua Liu, & Yimin Hu, 2017).
The development of a Schiff base chemosensor based on an isoindole-imidazole scaffold for the selective sensing of Zn2+ ions demonstrates the compound's potential in environmental monitoring and analytical chemistry. This work underscores the versatility of such compounds in creating sensitive and selective sensors for specific ions (Sutapa Sahu, Yeasin Sikdar, Riya Bag, Javier Cerezo, J. P. Cerón-Carrasco, & Sanchita Goswami, 2022).
Mecanismo De Acción
Target of Action
The compound “2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione” is an imidazole derivative. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets depending on their structure and functional groups . For instance, some imidazole derivatives inhibit the synthesis of sterols in fungi by binding to the heme cofactor of the cytochrome CYP51 .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound could potentially exhibit a range of effects, such as antibacterial, antitumor, antidiabetic, and others .
Propiedades
IUPAC Name |
2-[3-(1H-imidazol-2-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-10-4-1-2-5-11(10)14(19)17(13)9-3-6-12-15-7-8-16-12/h1-2,4-5,7-8H,3,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKDBQFTGAPJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2885816.png)

![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2885819.png)
![Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885821.png)
![2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2885822.png)

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2885824.png)




![[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol](/img/structure/B2885829.png)

![2-[(4-Bromophenyl)methylamino]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2885838.png)